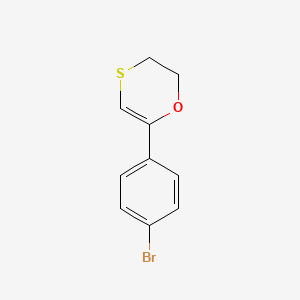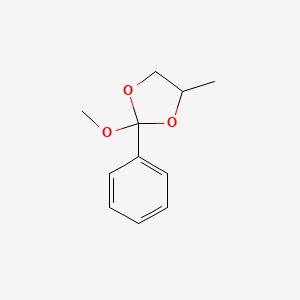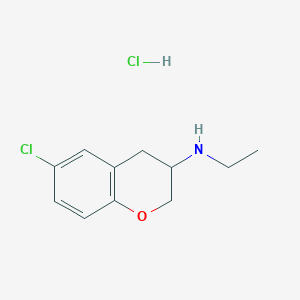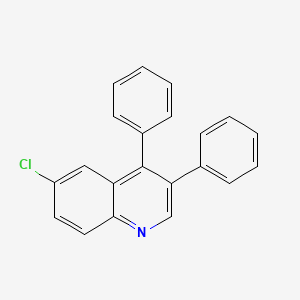![molecular formula C19H22O3S B14591313 1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one CAS No. 61270-16-4](/img/structure/B14591313.png)
1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one is an organic compound characterized by a phenyl ring substituted with a hydroxy group, a sulfanyl group, and a phenoxypentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Phenoxypentyl Chain: This step involves the reaction of phenol with 1-bromopentane in the presence of a base such as potassium carbonate to form 5-phenoxypentane.
Sulfanyl Group Introduction: The 5-phenoxypentane is then reacted with thiol-containing reagents to introduce the sulfanyl group.
Coupling with the Phenyl Ring: The final step involves coupling the sulfanyl-substituted phenoxypentane with a phenyl ring that has a hydroxy group and an ethanone moiety. This can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and sulfanyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1-{2-Hydroxy-4-[(5-phenylpentyl)sulfanyl]phenyl}ethan-1-one: Similar structure but with a phenylpentyl chain instead of a phenoxypentyl chain.
1-{2-Hydroxy-4-[(5-methoxypentyl)sulfanyl]phenyl}ethan-1-one: Similar structure but with a methoxypentyl chain instead of a phenoxypentyl chain.
Uniqueness
1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one is unique due to the presence of the phenoxypentyl chain, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
61270-16-4 |
|---|---|
Molecular Formula |
C19H22O3S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-[2-hydroxy-4-(5-phenoxypentylsulfanyl)phenyl]ethanone |
InChI |
InChI=1S/C19H22O3S/c1-15(20)18-11-10-17(14-19(18)21)23-13-7-3-6-12-22-16-8-4-2-5-9-16/h2,4-5,8-11,14,21H,3,6-7,12-13H2,1H3 |
InChI Key |
FVVGVIHGVKZRHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)SCCCCCOC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14591235.png)





![4-({[4-(Dodecyloxy)phenyl]methyl}amino)benzoic acid](/img/structure/B14591282.png)
![N'-[(3,4-Dichlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14591283.png)
![N,N-Diethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14591290.png)


![Triethyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)silane](/img/structure/B14591308.png)
![2-{[(2-Phenylpropan-2-yl)peroxy]methyl}oxirane](/img/structure/B14591312.png)

